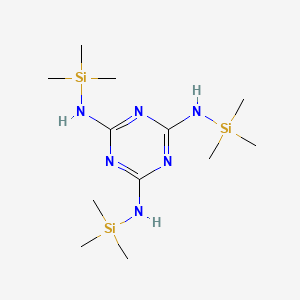
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring This compound is notable for its unique structure, which includes three trimethylsilyl groups attached to the nitrogen atoms of the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- typically involves the reaction of 1,3,5-triazine-2,4,6-triamine (melamine) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Melamine+3(Trimethylsilyl chloride)→1,3,5-Triazine-2,4,6-triamine, N,N’,N”-tris(trimethylsilyl)-+3(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, especially in the presence of water or moisture.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl groups yields 1,3,5-triazine-2,4,6-triamine.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- involves its interaction with molecular targets through its triazine ring and trimethylsilyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Lacks the trimethylsilyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Contains hydroxyl groups instead of amino groups, leading to different chemical properties and applications.
Cyanuric Chloride: A triazine derivative with chlorine atoms, used primarily in the synthesis of herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- is unique due to its trimethylsilyl groups, which impart increased hydrophobicity and reactivity. This makes it particularly useful in applications requiring these properties, such as in the synthesis of advanced materials and bioactive compounds.
Propriétés
Numéro CAS |
60585-93-5 |
|---|---|
Formule moléculaire |
C12H30N6Si3 |
Poids moléculaire |
342.66 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(trimethylsilyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C12H30N6Si3/c1-19(2,3)16-10-13-11(17-20(4,5)6)15-12(14-10)18-21(7,8)9/h1-9H3,(H3,13,14,15,16,17,18) |
Clé InChI |
FEXRJAVEEPAMFE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=NC(=NC(=N1)N[Si](C)(C)C)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
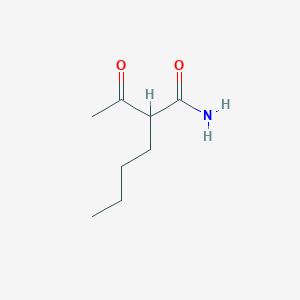



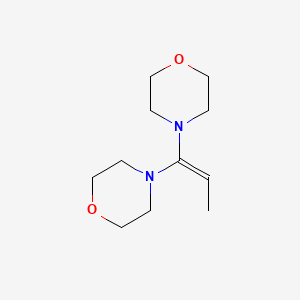
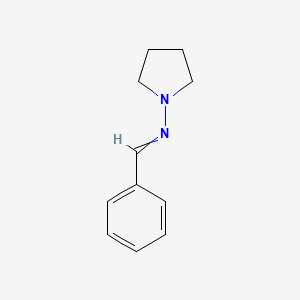
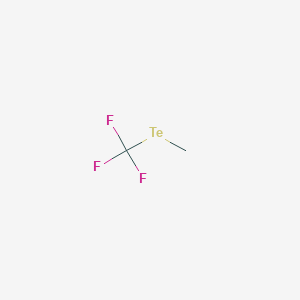

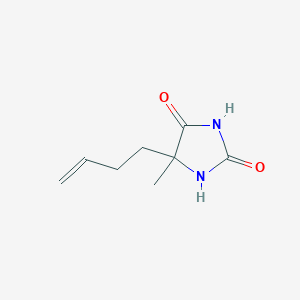
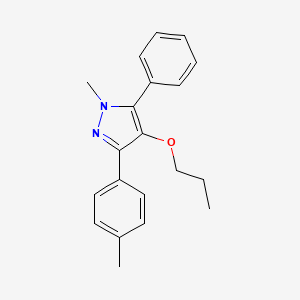
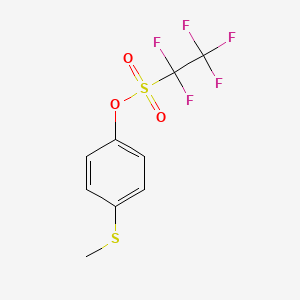
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
